molecular formula C8H14O3 B12933900 Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate

Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate

Cat. No.: B12933900
M. Wt: 158.19 g/mol
InChI Key: LBXCZLOWZLSKBJ-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate can be synthesized through a chemo-enzymatic pathway starting from levoglucosenone, a biobased chiral compound obtained from the flash pyrolysis of acidified cellulose . The synthetic route involves several key steps:

Industrial Production Methods

Industrial production of this compound typically follows similar chemo-enzymatic pathways, emphasizing green chemistry principles to minimize environmental impact. The use of biocatalysts and renewable starting materials like levoglucosenone ensures a sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate involves its ability to act as a chiral epoxide, facilitating the formation of chiral centers in target molecules. The compound interacts with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the epoxide ring opens to form new bonds with nucleophiles, introducing chirality into the resulting products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate is unique due to its specific chiral configuration and the presence of two methyl groups on the propanoate chain. These structural features enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex chiral molecules .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-[(2S)-oxiran-2-yl]propanoate

InChI

InChI=1S/C8H14O3/c1-8(2,7(9)10-3)4-6-5-11-6/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

LBXCZLOWZLSKBJ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C[C@H]1CO1)C(=O)OC

Canonical SMILES

CC(C)(CC1CO1)C(=O)OC

Origin of Product

United States

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